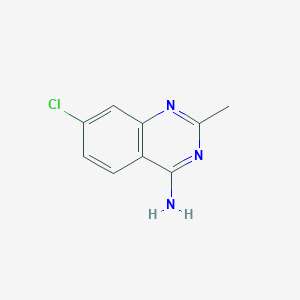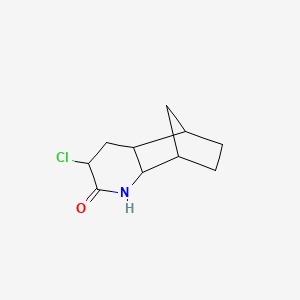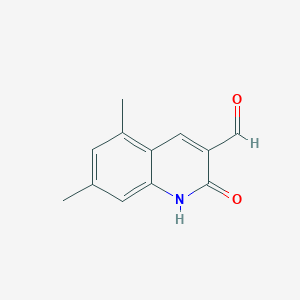
1,2-dimethyl-3,4-dihydro-1H-isoquinoline-6,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol is a chemical compound belonging to the tetrahydroisoquinoline family. This family of compounds is known for its diverse biological activities and presence in various natural sources. The compound features a tetrahydroisoquinoline core with two methyl groups at positions 1 and 2, and hydroxyl groups at positions 6 and 7. This structure imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a biogenic amine reacts with an aldehyde or ketone to form the tetrahydroisoquinoline core. The hydroxyl groups at positions 6 and 7 can be introduced through subsequent hydroxylation reactions.
Another approach involves the use of the Petasis reaction, which combines an amine, an aldehyde, and a boronic acid to form the tetrahydroisoquinoline structure. The dihydroxy groups can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methyl groups and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted tetrahydroisoquinoline compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in studies of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including neuroprotection and treatment of neurodegenerative diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and ion channels, leading to changes in cellular signaling and function. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters such as dopamine and serotonin. Additionally, it can scavenge free radicals and reduce oxidative stress, contributing to its neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol can be compared with other similar compounds, such as:
Salsolinol (6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline): Salsolinol has a similar structure but with only one methyl group. It is known for its neurotoxic and neuroprotective properties.
1,2,3,4-Tetrahydroisoquinoline: This compound lacks the methyl and hydroxyl groups, making it less biologically active.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound has one methyl group and is known for its neuroprotective effects.
The uniqueness of 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1,2-dimethyl-3,4-dihydro-1H-isoquinoline-6,7-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-9-6-11(14)10(13)5-8(9)3-4-12(7)2/h5-7,13-14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMGOUZXGHZLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866351 |
Source


|
| Record name | 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-](/img/structure/B11901159.png)










![1h-Imidazo[4,5-b]pyridine-6-sulfonamide](/img/structure/B11901217.png)
